molecular formula C14H15ClO3 B1299827 trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 52240-19-4

trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1299827
CAS RN: 52240-19-4
M. Wt: 266.72 g/mol
InChI Key: LFHRQJKEWRETIE-VXGBXAGGSA-N
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Description

Trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is a chemical compound that is part of a family of cyclohexane derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in organic synthesis and pharmaceuticals. The compound features a cyclohexane ring with a carboxylic acid group at one position and a 4-chlorobenzoyl group at another, indicating the presence of aromatic substitution and offering a variety of reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of cyclohexane derivatives can be achieved through various methods. For instance, the irradiation of methyl 3-cyclohexene-1-carboxylate in the presence of acetic acid and a sensitizer leads to the formation of acetoxy cyclohexanecarboxylates, which are related to the trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid structure . Additionally, the preparation of t-butylcyclohexanecarboxylic acids from t-butyl-cyclohexanols or by the Koch-Haaf carboxylation indicates the versatility of synthetic approaches for cyclohexane carboxylic acids . These methods could potentially be adapted for the synthesis of trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid by incorporating the appropriate chlorobenzoyl group.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for their chemical behavior. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid reveals a monoclinic system with specific cell dimensions, and the mean CCC-angle in the cyclohexane ring is found to be 112.0° . This information is relevant as it provides insight into the conformational preferences of the cyclohexane ring, which would also be present in trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid.

Chemical Reactions Analysis

Cyclohexane derivatives undergo a variety of chemical reactions. The application of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in the preparation of saturated isoindole-fused heterocycles demonstrates the reactivity of such compounds in cyclization reactions . This suggests that trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid could also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For instance, the conformational changes induced by pH in trans-1,2-cyclohexanedicarboxylic acid derivatives highlight the sensitivity of these compounds to environmental conditions . This property could be exploited in the design of pH-responsive systems using trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid. Additionally, the study of molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution provides valuable information on the stability of different conformers, which is relevant for understanding the behavior of trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid in various solvents .

Scientific Research Applications

Conformational Studies

  • The molecular conformations of certain cyclohexane derivatives, including aminomethyl-1-cyclohexanecarboxylic acids, have been investigated. These studies revealed preferred conformers in aqueous solution, providing insights into their structural behavior in different states (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Synthesis and Chemical Behavior

  • Research has focused on the synthesis of various cyclohexane carboxylic acids. For instance, the preparation of trans-4-(5'-propyl-tetrahydropyran-2'-yl)-cyclohexane carboxylic acid from related benzoic acids through catalytic hydrogenation has been documented (Zhang Ming-yu, 2012).
  • The study of the reactions of cis and trans tert-butyl 4-carbomethoxy cyclohexenes with halogens has provided insight into the resulting products and their conformations (Bouteiller-Prati, Bouteiller, & Aycard, 1983).

Structural Analysis

  • Investigations into the crystal structure of cyclohexanedicarboxylic acid have contributed to a deeper understanding of the geometrical arrangement of such molecules (Dunitz & Strickler, 1966).
  • The mass spectra of various cyclohexane dicarboxylic acids have been analyzed to understand the interaction between carboxyl groups and its relation to molecular geometry (Benoit & Holmes, 1972).

Applications in Complex Synthesis

  • Cyclohexane derivatives have been used in the microbial synthesis of intermediates for drugs like tranexamic acid (Nishise, Kurihara, & Tani, 1987).
  • Research has explored the use of certain cyclohexane carboxylic acids in preparing saturated isoindole-fused heterocycles, which could have potential pharmaceutical applications (Stájer et al., 2002).

properties

IUPAC Name

(1R,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHRQJKEWRETIE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197712
Record name rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

CAS RN

52240-19-4
Record name rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52240-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(4-Chlorobenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Bryant, ID Kerr, M Debnath, KKH Ang… - Bioorganic & medicinal …, 2009 - Elsevier
We describe here the identification of non-peptidic vinylsulfones that inhibit parasite cysteine proteases in vitro and inhibit the growth of Trypanosoma brucei brucei parasites in culture. …
Number of citations: 96 www.sciencedirect.com
DA Rocha, EB Silva, IS Fortes, MS Lopes… - European Journal of …, 2018 - Elsevier
Chagas disease and Human African trypanosomiasis (HAT) are important public health issues in Latin American and sub-Saharan African countries, respectively, and are responsible …
Number of citations: 43 www.sciencedirect.com
A PCA Lima, F CG Reis… - Current medicinal …, 2013 - ingentaconnect.com
Parasitic diseases caused by pathogenic protozoa remain a challenge for public health. Despite efforts to control transmission, to improve early diagnosis and to optimize patient care, …
Number of citations: 16 www.ingentaconnect.com

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